Cas no 1036500-56-7 (5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine)
![5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine structure](https://www.kuujia.com/scimg/cas/1036500-56-7x500.png)
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-BROMO-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PYRIDINAMINE
- 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine
- 5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
- 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
-
- MDL: MFCD11119351
- Inchi: 1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)
- InChI Key: RKRQNTUWXYRVHD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)NCC1CCCO1
Computed Properties
- Exact Mass: 256.021
- Monoisotopic Mass: 256.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.2
- XLogP3: 2.3
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 358.0±27.0 °C at 760 mmHg
- Flash Point: 170.3±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM371845-1g |
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine |
1036500-56-7 | 95%+ | 1g |
$148 | 2023-11-26 | |
Matrix Scientific | 053209-500mg |
5-Bromo-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine |
1036500-56-7 | 500mg |
$237.00 | 2021-06-27 | ||
Enamine | EN300-200581-2.5g |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine |
1036500-56-7 | 95% | 2.5g |
$697.0 | 2023-09-16 | |
Enamine | EN300-200581-5.0g |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine |
1036500-56-7 | 95% | 5g |
$1033.0 | 2023-05-31 | |
Matrix Scientific | 053209-2.500g |
5-Bromo-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine |
1036500-56-7 | 2.500g |
$720.00 | 2021-06-27 | ||
Ambeed | A485834-1g |
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine |
1036500-56-7 | 98+% | 1g |
$136.0 | 2024-08-02 | |
Enamine | EN300-200581-5g |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine |
1036500-56-7 | 95% | 5g |
$1033.0 | 2023-09-16 | |
A2B Chem LLC | AW03488-250mg |
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine |
1036500-56-7 | 95% | 250mg |
$179.00 | 2024-04-20 | |
Aaron | AR01B92K-5g |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine |
1036500-56-7 | 95% | 5g |
$1446.00 | 2023-12-16 | |
1PlusChem | 1P01B8U8-10g |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine |
1036500-56-7 | 95% | 10g |
$1955.00 | 2023-12-26 |
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine
Introduction to 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7)
5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and versatile applications. This compound, identified by the CAS number 1036500-56-7, has garnered attention due to its potential in drug discovery and development. The presence of both bromine and pyridine moieties in its structure makes it a valuable intermediate for synthesizing various bioactive molecules.
The compound's structure consists of a pyridine ring substituted with an amine group at the 2-position and a bromine atom at the 5-position. Additionally, it features an oxolan-2-ylmethyl side chain, which introduces a cyclic ether moiety into the molecule. This unique arrangement of functional groups contributes to its reactivity and makes it a promising candidate for further chemical modifications.
In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds, particularly those incorporating pyridine scaffolds. Pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The introduction of additional functional groups, such as bromine and oxolan moieties, can further enhance these properties by influencing the compound's binding affinity and metabolic stability.
Recent studies have highlighted the importance of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in the development of novel therapeutic agents. Researchers have demonstrated its potential in inhibiting specific enzymatic targets involved in various diseases. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The bromine atom in the molecule facilitates electrophilic aromatic substitution reactions, allowing for further derivatization and optimization of its pharmacological profile.
The synthesis of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of a pyridine precursor, followed by nucleophilic substitution to introduce the amine group. The oxolan ring is then incorporated through condensation reactions involving appropriate aldehydes or ketones. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to enhance reaction efficiency and selectivity.
The compound's physicochemical properties, including solubility, stability, and bioavailability, are critical factors that determine its suitability for pharmaceutical applications. Computational modeling and experimental techniques are often used to evaluate these properties before moving into preclinical studies. The presence of both polar and non-polar regions in its structure suggests that it may exhibit good solubility in both aqueous and organic solvents, making it amenable to various formulation strategies.
In conclusion, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play a crucial role in the development of next-generation drugs.
1036500-56-7 (5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine) Related Products
- 1795031-13-8({[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate)
- 27112-32-9(N-(4-Bromophenyl)-N'-methoxyurea)
- 56006-49-6((2S)-2-ethyl-3-methylbutanoic acid)
- 873871-12-6(Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate)
- 1352525-74-6(1-Ethyl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-2-ol)
- 872198-42-0(3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylphenyl)methyl-5H-pyrazolo4,3-cquinoline)
- 1518754-08-9(2-Pentanol, 5,5-difluoro-)
- 877644-74-1(ethyl 2-8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 2694725-07-8(ethyl 2,2-difluoro-2-2-(methylamino)-1,3-thiazol-4-ylacetate)
- 2229078-11-7(tert-butyl N-{1-1-(aminomethyl)cyclopentylcyclohexyl}carbamate)
